molecular formula C35H42N4O5 B1426059 Unii-A6X64T4LZ4 CAS No. 909800-36-8

Unii-A6X64T4LZ4

Cat. No.: B1426059
CAS No.: 909800-36-8
M. Wt: 598.7 g/mol
InChI Key: ZVPVPYWMFMUFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Unii-A6X64T4LZ4 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions to create complex molecules.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Preparation Methods

The synthetic routes and reaction conditions for Unii-A6X64T4LZ4 are not explicitly detailed in the available literature. industrial production methods typically involve multi-step organic synthesis processes that require precise control of reaction conditions such as temperature, pressure, and pH. The synthesis may involve the use of various reagents and catalysts to achieve the desired chemical structure .

Chemical Reactions Analysis

Unii-A6X64T4LZ4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism by which Unii-A6X64T4LZ4 exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Unii-A6X64T4LZ4 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    THRX-195519: A compound with a similar molecular structure but different functional groups.

    THRX-195520: A compound with a similar molecular weight but different stereochemistry.

This compound is unique due to its specific combination of functional groups and molecular structure, which confer its distinct chemical and biological properties .

Properties

IUPAC Name

1-[[4-[methyl-[2-[4-[(2-phenylphenyl)carbamoyloxy]piperidin-1-yl]ethyl]carbamoyl]phenyl]methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O5/c1-37(33(40)28-13-11-26(12-14-28)25-39-19-15-29(16-20-39)34(41)42)23-24-38-21-17-30(18-22-38)44-35(43)36-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,29-30H,15-25H2,1H3,(H,36,43)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPVPYWMFMUFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027776
Record name THRX-195518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909800-36-8
Record name THRX-195518
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909800368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THRX-195518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THRX-195518
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6X64T4LZ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a 200 mL flask was added 1N NaOH (40 mL), MeOH (40 mL) and 1-[4-({2-[4-(biphenyl-2-ylcarbamoyloxy)piperidin-1-yl]ethyl}methylcarbamoyl)benzyl]piperidine-4-carboxylic acid ethyl ester (1.12 g, 1.7 mmol; prepared as described in Preparation 6). The reaction was allowed to stir at room temperature for 16 hours. The reaction mixture was then concentrated under reduced pressure and this mixture was acidified with 1N HCl (40 mL) at 0-5° C. with an ice bath. The product was then extracted with DCM (2×50 mL). The combined organic layers were washed with water (100 mL), brine (100 mL), dried over sodium sulfate, filtered and concentrated to afford the title compound (0.80 g, 1.28 mmol) in 75% yield. The title compound was sufficiently pure to use without further purification.
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
1-[4-({2-[4-(biphenyl-2-ylcarbamoyloxy)piperidin-1-yl]ethyl}methylcarbamoyl)benzyl]piperidine-4-carboxylic acid ethyl ester
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does THRX-195518 interact with muscarinic receptors compared to revefenacin, and what are the implications of this interaction?

A1: THRX-195518 demonstrates a 10-fold lower binding affinity for the M3 muscarinic receptor compared to revefenacin. [, ] This suggests that THRX-195518 has a significantly weaker ability to block the activity of this receptor subtype. As a result, THRX-195518 is considered to have minimal contribution to the systemic pharmacological effects observed after inhaled revefenacin administration. []

Q2: What is the primary metabolic pathway of revefenacin, and what is the significance of THRX-195518 in this process?

A2: The major metabolic pathway for revefenacin is hydrolysis, leading to the formation of THRX-195518. [] This metabolite is primarily excreted in feces, representing a substantial portion of the administered revefenacin dose. [] While THRX-195518 is a major circulating metabolite, its lower receptor binding affinity suggests limited contribution to revefenacin's overall systemic effects. []

Q3: How does the pharmacokinetic profile of THRX-195518 compare to revefenacin after inhaled administration in patients with COPD?

A3: Following inhaled administration of revefenacin, THRX-195518 is rapidly formed and reaches systemic circulation. [] Both THRX-195518 and revefenacin exhibit linear increases in plasma exposure with increasing doses of revefenacin. [] The metabolite-to-parent ratio ranges from 3.3 to 9.7, indicating higher systemic exposure to THRX-195518 compared to revefenacin. [] Both compounds share similar elimination profiles with a terminal half-life ranging from 22.3 to 25.3 hours and limited accumulation in plasma. []

Q4: How does renal or hepatic impairment affect the exposure to THRX-195518?

A4: Studies show that individuals with severe renal impairment exhibit up to a 2.7-fold increase in THRX-195518 exposure (AUCinf) compared to those with normal renal function. [, ] Similarly, individuals with moderate hepatic impairment experience up to a 2.8-fold increase in THRX-195518 exposure (AUCinf). [, ] Despite this increase, the clinical relevance is considered minimal due to the metabolite's low antimuscarinic potency and favorable safety profile. [, ]

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